molecular formula C12H22N2O2S B7461638 N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide

Cat. No. B7461638
M. Wt: 258.38 g/mol
InChI Key: YZKTUXJGQBUGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide (also known as CBM) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. CBM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.

Mechanism of Action

CBM is a potent inhibitor of CA IX, which is a zinc-containing metalloenzyme that plays a crucial role in regulating the pH of cancer cells. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in intracellular pH, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBM has been shown to have a potent inhibitory effect on CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX by CBM has been shown to reduce tumor growth and metastasis both in vitro and in vivo. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBM is its potent inhibitory effect on CA IX, which makes it a promising candidate for cancer therapy. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy. However, one of the limitations of CBM is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CBM. One potential direction is to develop more potent and selective inhibitors of CA IX that can be administered in vivo. Another potential direction is to investigate the potential applications of CBM in treating other diseases such as glaucoma and epilepsy. Additionally, further research is needed to understand the mechanism of action of CBM and its effects on other cellular processes. Overall, CBM has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

CBM can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylsulfanyl-3-methylbutanoyl chloride with ammonium carbamate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CBM.

Scientific Research Applications

CBM has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its potential as a cancer therapy, CBM has also been studied for its potential applications in treating other diseases such as glaucoma and epilepsy.

properties

IUPAC Name

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKTUXJGQBUGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)SC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide

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